B1193708 TRK-380

TRK-380

Numéro de catalogue: B1193708
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

TRK-380, also known as TAC-301, is a potent and selective β3-adrenoceptor agonist. This compound ameliorates formalin-induced pollakiuria in rats and carbachol-induced bladder contraction in dogs. This compound induces 37.6% reduction in bladder contraction induced by carbachol.

Q & A

Basic Research Questions

Q. How can researchers design a robust experimental framework for studying TRK-380's biochemical interactions?

Methodological Answer:

  • Step 1 : Define the research objective (e.g., this compound’s binding affinity to specific receptors) using hypothesis-driven design .
  • Step 2 : Select appropriate in vitro or in vivo models (e.g., cell lines with TRK overexpression) and validate their relevance to the biological context .
  • Step 3 : Incorporate controls (positive/negative) to isolate variables and ensure reproducibility .
  • Step 4 : Use statistical power analysis to determine sample size, minimizing Type I/II errors .

Q. What strategies ensure rigorous literature review and hypothesis formulation for this compound research?

Methodological Answer:

  • Strategy 1 : Use databases like PubMed or Scopus with keywords "this compound," "neurotrophic kinase," and "small-molecule inhibitors," filtering for primary sources (2000–2025) .
  • Strategy 2 : Apply the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure hypotheses . Example:

    "In neuronal cell models (Population), does this compound (Intervention) compared to placebo (Comparison) reduce TRKA phosphorylation (Outcome) within 24 hours (Time)?"

  • Strategy 3 : Document contradictory findings (e.g., this compound’s efficacy in cancer vs. neurodegenerative models) to refine research gaps .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound efficacy data across different experimental models?

Methodological Answer:

  • Approach 1 : Conduct a sensitivity analysis to identify variables influencing outcomes (e.g., dosage, cell type, assay conditions) .
  • Approach 2 : Apply Bayesian meta-analysis to quantify heterogeneity between studies and adjust for publication bias .
  • Approach 3 : Validate findings using orthogonal methods (e.g., surface plasmon resonance vs. fluorescence polarization assays) .

Q. What advanced statistical methods are suitable for analyzing this compound’s time-dependent pharmacological effects?

Methodological Answer:

  • Method 1 : Mixed-effects modeling to account for longitudinal data variability (e.g., repeated measurements of kinase activity) .
  • Method 2 : Principal component analysis (PCA) to reduce dimensionality in high-throughput datasets (e.g., proteomic profiles post-TRK-380 treatment) .
  • Method 3 : Machine learning pipelines (e.g., random forests) to predict this compound’s binding sites using structural data .

Q. How can researchers ethically address uncertainties in this compound’s mechanism of action during peer review?

Methodological Answer:

  • Guideline 1 : Pre-register hypotheses and analytical plans on platforms like Open Science Framework to avoid HARKing (Hypothesizing After Results are Known) .
  • Guideline 2 : Disclose limitations in discussion sections (e.g., "In vivo bioavailability data are preliminary and require PK/PD modeling") .
  • Guideline 3 : Share raw data and code repositories (e.g., GitHub, Zenodo) to enable independent verification .

Q. What interdisciplinary approaches enhance this compound’s translational potential in neuroscience and oncology?

Methodological Answer:

  • Collaboration 1 : Integrate chemoinformatics (e.g., molecular docking simulations) with wet-lab data to optimize this compound’s selectivity .
  • Collaboration 2 : Partner with clinical researchers to align preclinical findings with biomarker-driven trials (e.g., TRK fusion-positive cancers) .
  • Tool : Use CRISPR-Cas9 screens to identify synthetic lethal partners for this compound in disease-specific contexts .

Propriétés

Nom IUPAC

Unknown

SMILES

Unknown

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO, not in water

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

TRK-380;  TRK 380;  TRK380;  TAC-301;  TAC 301;  TAC301.

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.